

Optimal Concentration of AZ960 for In Vitro Assays: Application Notes and Protocols

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Compound of Interest

Compound Name: AZ960

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Introduction

AZ960 is a potent and selective, ATP-competitive inhibitor of Janus kinase 2 (JAK2).^{[1][2][3]} The JAK/STAT signaling pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors, and its dysregulation is implicated in numerous myeloproliferative neoplasms and cancers. The V617F mutation in JAK2 is a common driver in these disorders, leading to constitutive activation of the kinase. **AZ960** effectively inhibits both wild-type and mutant JAK2, making it a valuable tool for studying JAK2-dependent signaling and a potential therapeutic agent.^{[3][4]} These application notes provide detailed protocols for determining the optimal concentration of **AZ960** in various in vitro assays.

Mechanism of Action

AZ960 acts as an ATP-competitive inhibitor of the JAK2 kinase domain.^{[1][2]} By binding to the ATP-binding site, **AZ960** prevents the phosphorylation of JAK2 itself (autophosphorylation) and downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.^{[1][4]} This blockade of the JAK/STAT pathway leads to the inhibition of gene expression programs that promote cell proliferation and survival, ultimately inducing growth arrest and apoptosis in JAK2-dependent cells.^{[1][2][4]}

Data Presentation: Quantitative Analysis of AZ960 Activity

The following tables summarize the key quantitative data for **AZ960** in various in vitro assays, providing a reference for determining appropriate concentration ranges for your experiments.

Table 1: Biochemical and Cellular Potency of **AZ960**

Parameter	Value	Assay System	Reference
Ki (JAK2)	0.45 nM	Recombinant JAK2 Enzyme Assay	[1] [5]
IC50 (JAK2)	< 3 nM	Recombinant JAK2 Enzyme Assay	[1] [5]
IC50 (STAT5 Phosphorylation)	15 nM	TEL-JAK2 driven Ba/F3 cells	[1]

Table 2: Growth Inhibition (GI50) of **AZ960** in Various Cell Lines

Cell Line	Description	GI50	Reference
TEL-JAK2 Ba/F3	Murine pro-B cells driven by TEL-JAK2 fusion	25 nM	[1][4]
SET-2	Human megakaryoblastic cell line (JAK2 V617F)	33 nM	[1][4][5]
TEL-JAK1 Ba/F3	Murine pro-B cells driven by TEL-JAK1 fusion	230 nM	[1]
TEL-JAK3 Ba/F3	Murine pro-B cells driven by TEL-JAK3 fusion	279 nM	[1]
TEL-Tyk2 Ba/F3	Murine pro-B cells driven by TEL-Tyk2 fusion	214 nM	[1]
MT-1, MT-2	HTLV-1–infected T-cell lines	Effective at 0.1–1 μ M	[2]

Experimental Protocols

In Vitro Kinase Assay

This protocol is designed to determine the direct inhibitory effect of **AZ960** on JAK2 kinase activity.

Materials:

- Recombinant human JAK2 enzyme
- Kinase buffer (e.g., 75 mM HEPES, pH 7.3)
- Peptide substrate (e.g., FL-Ahx-IPTSPITTTYFFFKKK-COOH)

- ATP
- **AZ960** (dissolved in DMSO)
- Microplate reader suitable for the detection method (e.g., Caliper LC3000 system)

Procedure:

- Prepare a reaction mixture containing the recombinant JAK2 kinase and the peptide substrate in kinase buffer.
- Prepare serial dilutions of **AZ960** in DMSO. A suggested starting range is from 0.003 μM to 30 μM .[\[1\]](#)
- Add the diluted **AZ960** or DMSO (vehicle control) to the reaction mixture in a 96-well or 384-well plate.
- Initiate the kinase reaction by adding a fixed concentration of ATP (e.g., 15 μM).[\[1\]](#)
- Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time.
- Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method.
- Calculate the percentage of inhibition for each **AZ960** concentration relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the **AZ960** concentration to determine the IC50 value.

Cell Proliferation Assay (AlamarBlue Method)

This protocol measures the effect of **AZ960** on the proliferation of JAK2-dependent cell lines.

Materials:

- JAK2-dependent cell line (e.g., SET-2, TEL-JAK2 Ba/F3)

- Complete cell culture medium
- **AZ960** (dissolved in DMSO)
- AlamarBlue reagent
- 96-well cell culture plates
- Microplate reader (fluorometric or colorimetric)

Procedure:

- Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 20,000 cells/well for SET-2, 2,000 cells/well for TEL-JAK2 Ba/F3).[1]
- Allow the cells to attach and resume growth for 24 hours.[1]
- Prepare serial dilutions of **AZ960** in complete culture medium. A suggested starting range is from 1 nM to 10 μ M.
- Add the diluted **AZ960** or medium with DMSO (vehicle control) to the wells.
- Incubate the plates for 48 to 72 hours, depending on the cell line's doubling time.[1]
- Add AlamarBlue reagent to each well according to the manufacturer's instructions.
- Incubate for a further 2-4 hours.
- Measure the fluorescence or absorbance using a microplate reader.
- Calculate the percentage of proliferation inhibition for each **AZ960** concentration relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the **AZ960** concentration to determine the GI50 value.

Western Blotting for Phospho-STAT Analysis

This protocol assesses the inhibitory effect of **AZ960** on the JAK2 signaling pathway by measuring the phosphorylation of downstream STAT proteins.

Materials:

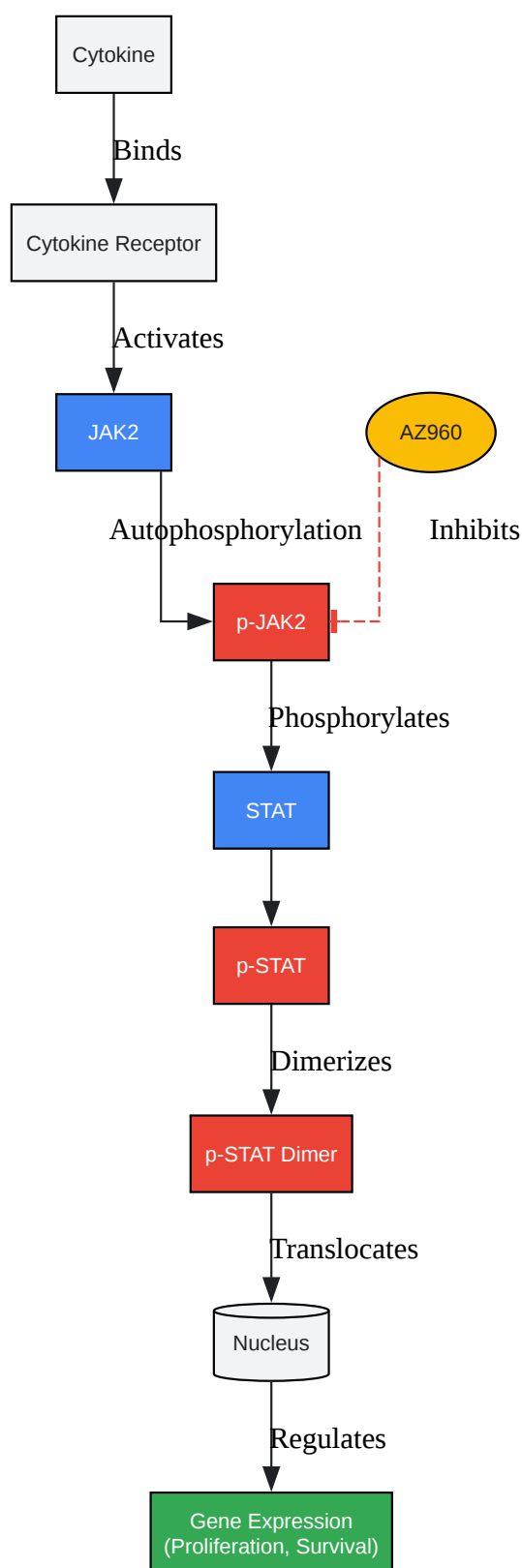
- JAK2-dependent cell line
- Complete cell culture medium
- **AZ960** (dissolved in DMSO)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Primary antibodies against phospho-JAK2, total JAK2, phospho-STAT3/5, and total STAT3/5
- Secondary antibody conjugated to HRP
- Chemiluminescent substrate
- Protein electrophoresis and blotting equipment

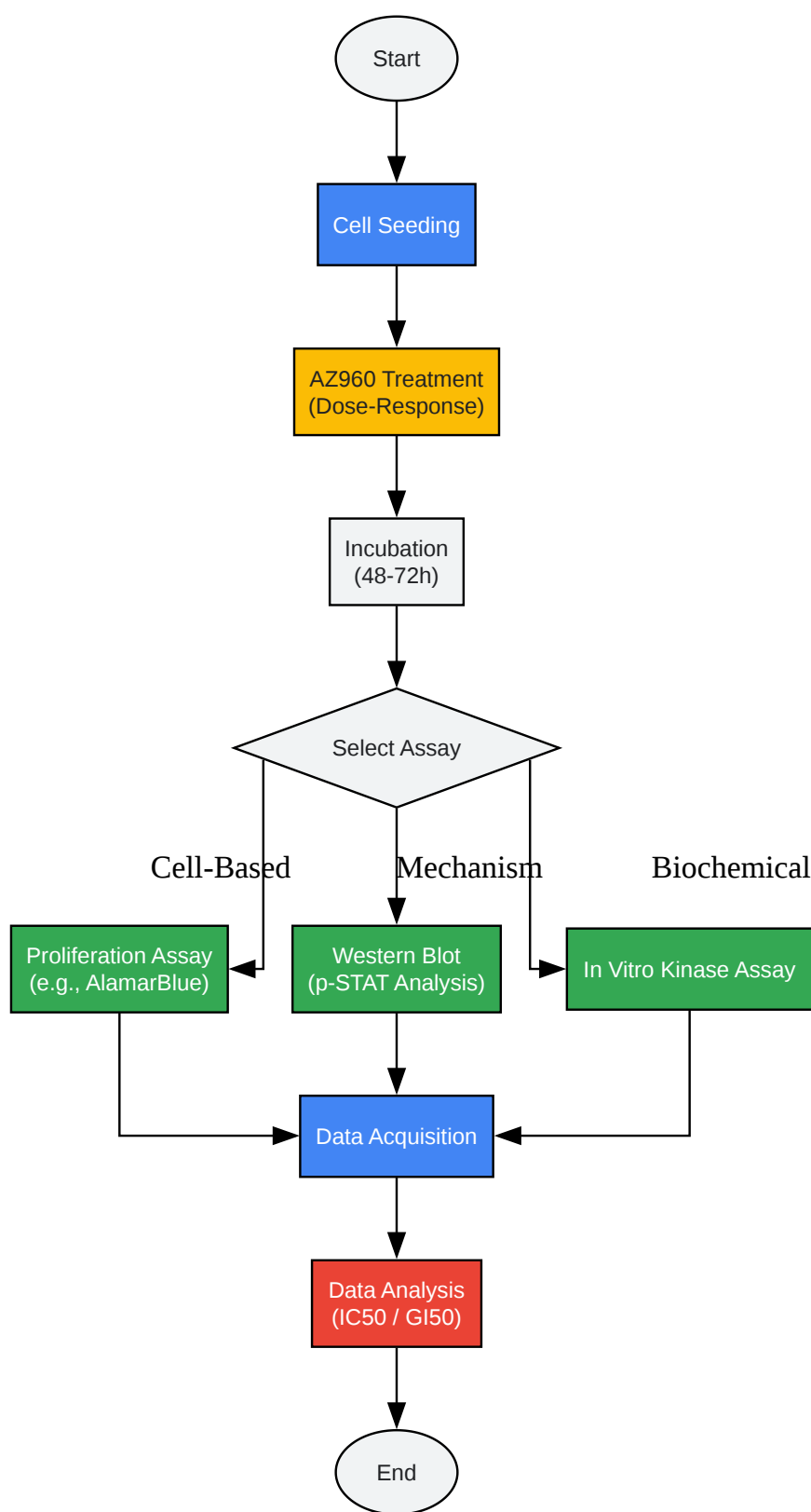
Procedure:

- Seed cells in a suitable culture dish and allow them to grow to 70-80% confluency.
- Treat the cells with various concentrations of **AZ960** (e.g., 0.1 μ M, 0.3 μ M, 1 μ M) or DMSO for a specified time (e.g., 2-24 hours).[2][4]
- Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Determine the protein concentration of the lysates.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Incubate the membrane with the primary antibodies overnight at 4°C.

- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.
- Analyze the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins and the vehicle control.

Mandatory Visualizations





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